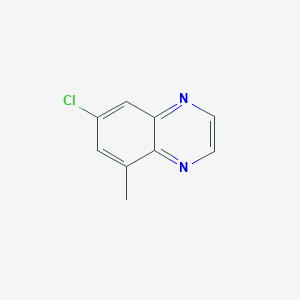

5-Chloroisoquinolin-6-amine

説明

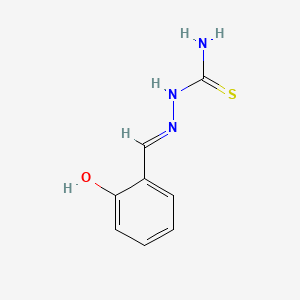

5-Chloroisoquinolin-6-amine is a compound that is structurally related to chloroquinoline derivatives. These compounds are of interest due to their potential biological activities and their ability to form complexes with various metal ions. The chloroquinoline core is a common motif in medicinal chemistry, often associated with antimalarial and antimicrobial properties.

Synthesis Analysis

The synthesis of chloroquinoline derivatives can be achieved through various methods. For instance, the reaction of 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines and paraformaldehyde in ethanol can yield 7-alkyl or aryl aminomethyl-6-chloroquinoline-5,8-quinones . Secondary amines such as piperidine or morpholine can also be used to obtain chloro-7-piperidino or morpholino methylquinoline-5,8-quinone derivatives . Another approach involves the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which are potent inhibitors of Mycobacterium tuberculosis. This process includes the oxidation of the respective aldehyde with sodium chlorite and hydrogen peroxide, followed by coupling with various amines .

Molecular Structure Analysis

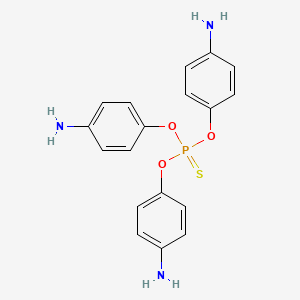

The molecular structure of chloroquinoline derivatives is characterized by the presence of a quinoline ring system substituted with chlorine and amine groups at specific positions. The exact position of these substituents can significantly influence the compound's binding affinities and selectivity towards metal ions, as demonstrated by the synthesis and properties of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers .

Chemical Reactions Analysis

Chloroquinoline derivatives can undergo various chemical reactions, including one-electron oxidation. For example, secondary-amine-substituted chloroquinoline derivatives undergo an electrochemically irreversible one-electron oxidation at the secondary amine group, leading to the formation of ring-nitrogen protonated aminochloroquinolinium ions . These reactions are significant as they can mimic simple acid/base reactions and are chemically reversible, allowing the regeneration of the neutral starting material .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The presence of chlorine and amine groups can affect the compound's solubility, reactivity, and ability to form complexes with metal ions. For instance, 5-chloro-8-hydroxyquinoline-substituted azacrown ethers show high metal ion selectivity and form stable complexes with certain metal ions, which can be characterized by UV-visible and NMR spectra and X-ray crystallography . These properties are crucial for the potential application of these compounds in analytical chemistry and medicinal chemistry.

科学的研究の応用

Anticancer Research

5-Chloroisoquinolin-6-amine has been studied in the context of anticancer research. Kapadiya and Khunt (2018) synthesized novel purine-based compounds, including aryl amino-quinoline-purine, by coupling nitrogen-rich molecules like 2,6-dichloropurine with 3-aminoquinoline. These compounds showed promising cytotoxic activity against cancer cell lines, indicating their potential as therapeutic agents for non-small cell lung cancer (Kapadiya & Khunt, 2018).

Cytostatic Activity

Sączewski et al. (2011) utilized 1-chloroisoquinoline, a related compound, in the synthesis of heteroaromatic hydroxylamine-O-sulfonates, which showed significant in vitro cytostatic activity against various human tumor cell lines. This demonstrates the potential of chloroisoquinoline derivatives in developing new anticancer agents (Sączewski et al., 2011).

Synthesis and Bioactivity Evaluation

The synthesis and bioactivity evaluation of chloroquinoline derivatives have been explored in several studies. For instance, Marvadi et al. (2020) designed and synthesized 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis, showcasing the application of chloroquinoline derivatives in antimycobacterial drug development (Marvadi et al., 2020).

Luminescent Properties and Chemosensor Application

Prodi et al. (2001) investigated the luminescent properties of metal ion complexes of 5-chloro-8-hydroxyquinoline appended to diaza-18-crown-6. They found these properties to be pH-dependent and suggested potential application as a chemosensor for several metal ions (Prodi et al., 2001).

Amine Derivatization in High-Performance Liquid Chromatography

In analytical chemistry, 6-aminoquinoline derivatives, closely related to 5-chloroisoquinolin-6-amine, have been used in high-performance liquid chromatography (HPLC) for the derivatization of amines and amino acids. This method, as explored by Yu et al. (1994), enhances the separation and detection of these compounds, indicating its importance in analytical applications (Yu et al., 1994).

Safety and Hazards

The safety information available indicates that 5-Chloroisoquinolin-6-amine is a warning-level substance . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

5-chloroisoquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQWMNZPARVHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658132 | |

| Record name | 5-Chloroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroisoquinolin-6-amine | |

CAS RN |

566943-99-5 | |

| Record name | 5-Chloro-6-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566943-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3029104.png)

![Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B3029105.png)